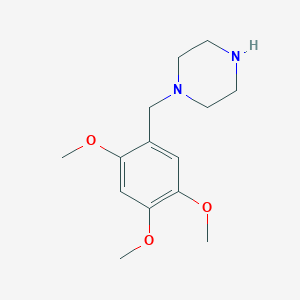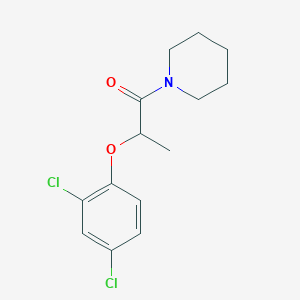![molecular formula C23H21BrN2O3 B186016 N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide CAS No. 6453-20-9](/img/structure/B186016.png)
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide, also known as BRD9876, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This molecule has been found to be effective in inhibiting the activity of a number of proteins and enzymes, making it a promising candidate for use in a wide range of applications.
Wirkmechanismus
The mechanism of action of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide involves binding to the target protein or enzyme and inhibiting its activity. This molecule has been found to bind to specific regions of the protein or enzyme, resulting in a conformational change that prevents it from carrying out its normal function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide depend on the specific protein or enzyme that it inhibits. For example, inhibition of BRD4 has been shown to result in decreased expression of genes that are involved in cell proliferation and survival, making it a promising candidate for use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide in lab experiments is its high potency and specificity, which allows for precise control over the target protein or enzyme. However, one limitation of this molecule is its relatively short half-life, which can make it difficult to maintain its inhibitory effects over long periods of time.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide. For example, this molecule could be further optimized to increase its potency and specificity, or it could be used in combination with other small molecule inhibitors to achieve synergistic effects. Additionally, the use of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide in animal models could help to further elucidate its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide involves several steps, including the formation of the key intermediate, 5-bromo-1,3-dioxobenzo[de]isoquinoline, which is then reacted with adamantane-1-carboxylic acid to form the final product. The synthesis of this molecule has been extensively studied and optimized, resulting in a highly efficient and reproducible process.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide has been found to be effective in inhibiting a number of proteins and enzymes that are involved in various biological processes. For example, this molecule has been shown to inhibit the activity of the protein BRD4, which is involved in gene transcription and has been implicated in a number of diseases, including cancer.
Eigenschaften
CAS-Nummer |
6453-20-9 |
|---|---|
Produktname |
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide |
Molekularformel |
C23H21BrN2O3 |
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H21BrN2O3/c24-16-7-15-2-1-3-17-19(15)18(8-16)21(28)26(20(17)27)25-22(29)23-9-12-4-13(10-23)6-14(5-12)11-23/h1-3,7-8,12-14H,4-6,9-11H2,(H,25,29) |
InChI-Schlüssel |
SFHIJXGZMYIULY-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)Br |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






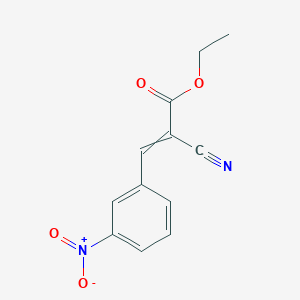
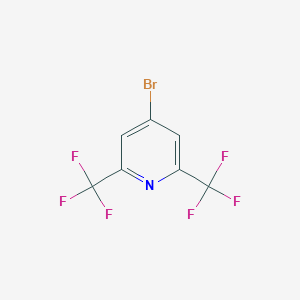



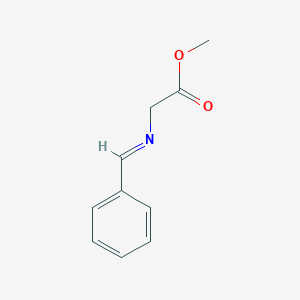
![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)

